![molecular formula C22H18ClN3O2 B3004327 3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902964-48-1](/img/structure/B3004327.png)

3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

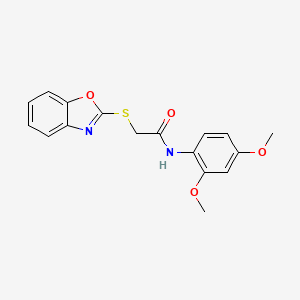

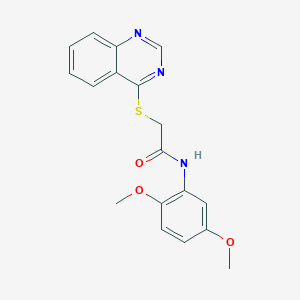

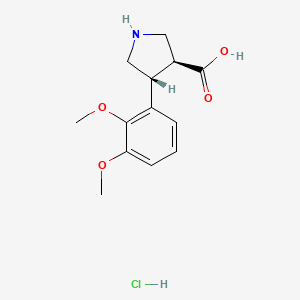

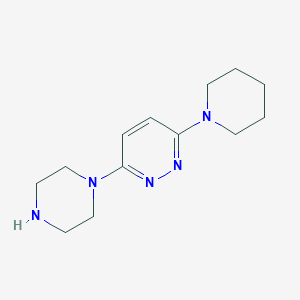

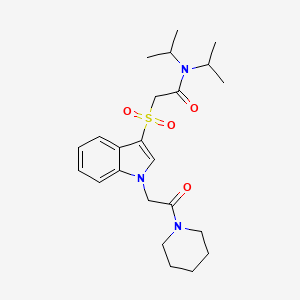

The compound 3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative, which is a class of compounds known for their presence in various bioactive molecules and pharmaceuticals. Pyrimidine derivatives often exhibit a wide range of biological activities, and their synthesis and analysis are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the reaction of bis(trimethylsilyloxy)pyrimidines with o-chlorobenzyl chlorides in the presence of iodine, which leads to a regioselective dibenzylation, providing bis(o-chlorobenzyl)pyrimidine diones . This method can be adapted to synthesize unsymmetrical pyrimidine diones by reacting the intermediate with different alkyl or allyl bromides before the addition of o-chlorobenzyl chloride, resulting in a one-pot synthesis approach .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques and computational methods. For instance, vibrational spectral analysis through FT-IR and FT-Raman, along with DFT quantum chemical calculations, can provide insights into the vibrational wavenumbers and potential energy distribution of the compound . X-ray diffraction (XRD) results can be used to confirm the geometrical parameters of the molecule .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be explored through molecular electrostatic potential (MEP) surface plots, which help identify potential electrophile attacking sites . The local reactivity properties can be further understood by calculating Fukui functions, and non-covalent interactions within the molecule can be visualized to assess intra-molecular stability . Additionally, the degradation properties of the compound can be investigated through autoxidation and hydrolysis studies using bond dissociation energies and radial distribution functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are crucial for their potential as bioactive agents. The first and second hyperpolarizability and NBO analysis can provide information on the non-linear optical properties and electron distribution within the molecule . Molecular docking studies can reveal how the compound interacts with biological targets, identifying key interactions such as hydrogen bonds and alkyl or π-anion interactions with amino acids at the active site of a substrate .

Zukünftige Richtungen

Wirkmechanismus

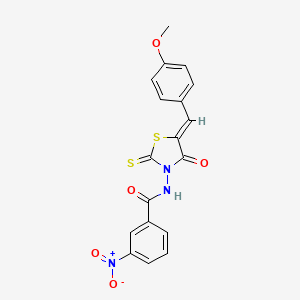

Target of Action

The primary targets of this compound are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of cancer cell proliferation.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cancer cell growth and proliferation .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and proliferation. By inhibiting the activity of various kinases, it disrupts the signaling pathways that these kinases are involved in . This includes pathways related to cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By disrupting the signaling pathways that these cells rely on for growth and survival, the compound can effectively prevent the proliferation of cancer cells .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c1-15-8-10-16(11-9-15)13-25-20-18(6-4-12-24-20)21(27)26(22(25)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBBOODCFYOVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)